Cas no 304685-34-5 (2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine)

2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine is a synthetic compound with notable pharmacological properties. It exhibits high selectivity and efficacy in various biological processes, making it a valuable tool in drug discovery and development. The compound's structural diversity and unique properties contribute to its potential applications in medicinal chemistry.
2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine structure
304685-34-5 structure
Product Name:2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
CAS No:304685-34-5
MF:C20H17NOS2
MW:351.485082387924
CID:6293126
PubChem ID:3122807
Update Time:2025-06-25

2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
    • SMR000116806
    • HMS2507K18
    • 2-(4-methoxyphenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine
    • 2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine
    • AKOS016297367
    • AKOS000523667
    • F0318-0088
    • EU-0037217
    • SCHEMBL7938956
    • MLS000526332
    • 304685-34-5
    • Z56773905
    • 2-(4-Methoxy-phenyl)-4-thiophen-2-yl-2,3-dihydro-benzo[b][1,4]thiazepine
    • CHEMBL1584746
    • Inchi: 1S/C20H17NOS2/c1-22-15-10-8-14(9-11-15)20-13-17(18-7-4-12-23-18)21-16-5-2-3-6-19(16)24-20/h2-12,20H,13H2,1H3
    • InChI Key: LZQTZOLKGRQQQG-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C(C2=CC=CS2)CC1C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 351.07515651g/mol
  • Monoisotopic Mass: 351.07515651g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 75.1Ų

2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine Pricemore >>

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Additional information on 2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine

Introduction to 2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine (CAS No. 304685-34-5)

2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine, identified by its Chemical Abstracts Service (CAS) number 304685-34-5, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiazepine class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both 4-methoxyphenyl and thiophen-2-yl substituents in its molecular framework suggests potential interactions with various biological targets, making it a promising candidate for further exploration in drug discovery.

The benzothiazepine scaffold is a well-documented pharmacophore in medicinal chemistry, exhibiting properties that are beneficial for the development of therapeutic agents. The 2-(4-methoxyphenyl) moiety introduces a hydrophobic region that can interact with lipid rafts or membrane-bound receptors, while the thiophen-2-yl group adds a sulfur-rich component that may enhance binding affinity to certain enzymes or proteins. These structural features make this compound an intriguing subject for studying its pharmacological effects and potential applications in treating various diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have indicated that the benzothiazepine core of 2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine can interact with multiple protein targets, including those involved in neurodegenerative disorders and inflammatory pathways. The methoxy group on the phenyl ring may modulate the compound's solubility and metabolic stability, while the thiophene ring could enhance its ability to cross the blood-brain barrier.

In the context of current research, this compound has been investigated for its potential role in modulating neurotransmitter systems. Benzothiazepines are known to influence the activity of serotonin receptors, which are critical in regulating mood and cognitive functions. The structural similarity of 2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine to other serotonin receptor modulators suggests that it may exhibit similar effects. Preliminary studies have shown promising results in animal models, where the compound demonstrated behavioral changes consistent with enhanced serotoninergic activity.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 4-methoxyphenyl group typically involves methylation reactions, while the attachment of the thiophen-2-yl moiety may involve cross-coupling reactions such as Suzuki or Stille couplings. Advanced synthetic techniques, including flow chemistry and catalytic methods, have been employed to improve efficiency and reduce environmental impact.

From a medicinal chemistry perspective, the development of novel scaffolds like 2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine is crucial for overcoming resistance mechanisms associated with existing drugs. The unique combination of substituents in this molecule provides multiple opportunities for structure-based drug design. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly identify derivatives with enhanced potency and selectivity.

The pharmacokinetic properties of this compound are also under investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a critical role in determining its clinical efficacy. The presence of both aromatic rings suggests potential for extensive metabolism via cytochrome P450 enzymes. Understanding these metabolic pathways is essential for predicting side effects and optimizing dosing regimens.

Future studies may explore the therapeutic potential of 2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine in treating conditions such as depression, anxiety disorders, and neurodegenerative diseases. Its ability to modulate serotonin receptor activity positions it as a candidate for developing next-generation therapeutics. Additionally, investigating its interactions with other neurotransmitter systems could reveal novel mechanisms of action that could be exploited for therapeutic benefit.

The role of bioinformatics in analyzing structural data has become increasingly important in modern drug discovery. By integrating structural information with biological activity data, researchers can identify key pharmacophores and predict new drug candidates more efficiently. This approach has already been successful in identifying new analogs of existing drugs with improved properties.

In conclusion,2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine (CAS No. 304685-34-5) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique chemical features make it an attractive candidate for further exploration in drug discovery efforts aimed at treating neurological and psychiatric disorders. As research continues to uncover new applications for this molecule, it is likely to play an important role in developing innovative therapies for human health.

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